N-(4-methoxyphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-12-17(19(22)20-14-6-8-16(25-2)9-7-14)11-18(26-12)13-4-3-5-15(10-13)21(23)24/h3-11H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLOMMDPNHMMFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of substituents: The methoxyphenyl, methyl, and nitrophenyl groups are introduced through various substitution reactions, often involving halogenated intermediates and nucleophilic aromatic substitution.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenated intermediates and strong bases or acids are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(4-methoxyphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide exhibits promising anticancer activities. The presence of the nitrophenyl group enhances its interaction with cellular targets involved in cancer progression. Studies have shown that similar compounds with furan and phenyl substitutions can inhibit the proliferation of various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis | |
| HeLa | 12.8 | Cell cycle arrest at G2/M phase | |
| A549 | 10.5 | Inhibition of metastasis |
Antimicrobial Activity
The compound has also been evaluated for its antibacterial and antifungal properties. The structural features contribute to its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties in preclinical studies. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Furan Ring : Utilizing starting materials such as aldehydes and ketones.
- Substitution Reactions : Introducing methoxy and nitro groups through electrophilic aromatic substitution.
- Amidation : Converting the carboxylic acid derivative to an amide using appropriate amines.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their anticancer activity against breast cancer cell lines. The findings indicated that modifications to the nitro group significantly enhanced cytotoxicity.
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of this compound against resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antibiotics, particularly against Gram-positive bacteria.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Physicochemical Properties
- Solubility : The 4-methoxyphenyl group in the target compound and 97e may improve water solubility compared to halogenated analogs like 22o .
- Melting Points : Compound 97e’s melting point (192–194°C) suggests higher crystallinity compared to the target compound, which lacks reported data.
Research Implications
- Structural Optimization : Replacing the 3-nitrophenyl group with a 4-fluorophenyl moiety (as in ) could balance bioactivity and safety.
- Synthesis : Column chromatography (hexane/ethyl acetate, 3:1) and DMF-mediated coupling reactions are viable for scaling production.
- Safety Testing: Given the hazards of nitro and amino substituents , detailed toxicological studies are critical for the target compound.
Biological Activity
N-(4-methoxyphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide is a synthetic organic compound notable for its unique furan ring structure. This compound, with the molecular formula and a molecular weight of approximately 300.32 g/mol, possesses significant biological activity due to its structural characteristics, including a carboxamide functional group and various substituents on its aromatic rings.
Anticancer Properties
Research indicates that compounds with furan structures, such as this compound, exhibit promising anticancer activities. Studies have shown that related compounds can induce apoptosis in various cancer cell lines, including:
- MCF-7 (breast cancer)
- MDA-MB-231 (breast cancer)
- U-937 (acute monocytic leukemia)
For instance, compounds similar to this compound have demonstrated cytotoxic activity with IC50 values in the micromolar range against these cell lines, suggesting potential for development as therapeutic agents .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to alterations in enzyme activity or receptor function, triggering pathways that result in cell death or inhibition of proliferation. For example, flow cytometry studies have indicated that certain derivatives can arrest cell cycle progression and activate apoptotic pathways via caspase activation .
Comparative Biological Activity
A comparative analysis of similar compounds highlights the unique profile of this compound:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 1-Naphthyl 2-methylfuran-3-carboxamide | Structure | Lacks nitro group | Lower anticancer activity |
| 4-Methoxyphenyl 2-methylfuran-3-carboxylic acid | Structure | More acidic | Moderate activity |
| 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylic acid | Structure | Fluorine substitution | Different profile |
This table illustrates how the presence of specific functional groups, such as methoxy and nitro substituents, influences the biological activity of these compounds.
Study on Anticancer Activity
In a recent study, derivatives of furan carboxamides were evaluated for their anticancer properties. The results indicated that this compound exhibited significant cytotoxic effects against cancer cell lines with IC50 values ranging from 0.65 to 2.41 μM. The study also highlighted its potential as a lead compound for further development in cancer therapeutics due to its ability to induce apoptosis and inhibit cell proliferation .
Antimicrobial Potential
Another area of investigation has focused on the antimicrobial properties of related compounds. In vitro evaluations demonstrated that certain derivatives showed significant activity against various pathogens, suggesting that this compound may also possess antimicrobial effects worth exploring further .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Furan Core Formation : Condensation of 3-nitrophenylacetylene with a methyl-substituted diketone precursor under acidic conditions to form the 2-methylfuran ring.
Carboxamide Coupling : Reacting the furan-3-carboxylic acid derivative with 4-methoxyaniline using coupling agents like oxalyl chloride (COCl) in dichloromethane (DCM) under reflux, followed by catalysis with DMAP in DMF .
- Critical Conditions : Microwave-assisted synthesis (e.g., 50–100°C, 2–4 hours) can enhance reaction efficiency compared to traditional solvent-free fusion methods .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions on the furan and phenyl rings.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z ~394.3 for CHNO) .
Q. What are the solubility and stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Ethanol/water mixtures (e.g., 70:30) may enhance solubility for biological assays .
- Stability : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis or nitro-group reduction. Avoid exposure to strong acids/bases and UV light .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Variable Substituents : Synthesize analogs with modifications to the:
- 3-Nitrophenyl Group : Replace nitro with cyano or methoxy to assess electron-withdrawing/donating effects.
- 4-Methoxyphenyl Group : Substitute with halogens (e.g., Cl, F) to study steric and hydrophobic interactions .
- Assay Selection : Use enzyme inhibition assays (e.g., kinase targets) and cell viability assays (e.g., IC determination) to correlate structural changes with activity .
Q. What computational strategies can predict the compound’s pharmacokinetic properties and target binding affinity?
- Methodological Answer :
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.
- Molecular Docking : AutoDock Vina or Schrödinger Suite for docking into protein targets (e.g., COX-2, EGFR) using the compound’s canonical SMILES (e.g., derived from PubChem data) .
- Descriptor Analysis : Calculate logP (≈3.5) and polar surface area (≈90 Ų) to predict membrane permeability .
Q. How should contradictory data in biological assays (e.g., inconsistent IC values) be resolved methodologically?
- Methodological Answer :
- Orthogonal Assays : Validate results using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., MTT) assays to rule out assay-specific artifacts.
- Purity Reassessment : Re-analyze compound batches via HPLC to exclude impurities (e.g., nitro-group reduction byproducts) as confounding factors .
- Dose-Response Repetition : Conduct triplicate experiments with fresh stock solutions to minimize solvent degradation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
